molecular formula C16H16BrClN2O2 B4183788 1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine

1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine

Cat. No.: B4183788
M. Wt: 383.7 g/mol
InChI Key: BWAFHMJTQYVOPB-UHFFFAOYSA-N
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Description

1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine, also known as BFP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BFP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to exhibit antitumor effects, making it a potential candidate for the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to modulate the activity of certain receptors, including the 5-HT1A receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This compound has also been found to exhibit low toxicity, making it a safe compound to work with in the lab. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.

Future Directions

For research on 1-(5-bromo-2-furoyl)-4-(2-chlorobenzyl)piperazine include further investigation of its mechanism of action, exploration of its potential as a treatment for cancer, and exploration of its potential as a treatment for other inflammatory disorders.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c17-15-6-5-14(22-15)16(21)20-9-7-19(8-10-20)11-12-3-1-2-4-13(12)18/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAFHMJTQYVOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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